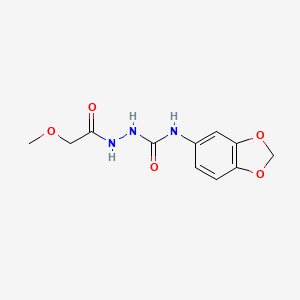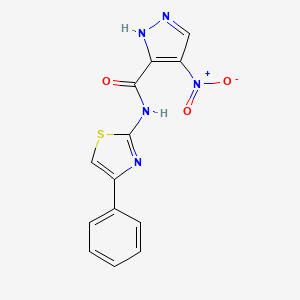![molecular formula C15H21ClN2O B4606135 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4606135.png)
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE
Descripción general
Descripción
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a butanone moiety
Métodos De Preparación
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-chlorobenzyl)piperazine, which is a key intermediate.
Reaction Conditions: The intermediate is then reacted with butanone under controlled conditions to form the final product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. .
Análisis De Reacciones Químicas
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Aplicaciones Científicas De Investigación
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mecanismo De Acción
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-chlorobenzyl)piperazine and 1-(4-chlorophenyl)piperazine share structural similarities but differ in their functional groups and overall properties.
Uniqueness: The presence of the butanone moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications
Propiedades
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-3-15(19)18-10-8-17(9-11-18)12-13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCBACKBHVBTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-butoxybenzyl)(2-cyanoethyl)amino]carbonothioyl}benzamide](/img/structure/B4606062.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4606070.png)

![N-{[(2,6-diisopropylphenyl)amino]carbonothioyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B4606078.png)
![N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE](/img/structure/B4606083.png)
![ethyl 4-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4606090.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4606096.png)
![1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4606099.png)
![2-[(4-Benzoylbenzyl)oxy]-N~1~-phenylbenzamide](/img/structure/B4606102.png)

![N-[(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B4606126.png)
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4606133.png)

![4-[2-({[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE](/img/structure/B4606141.png)
